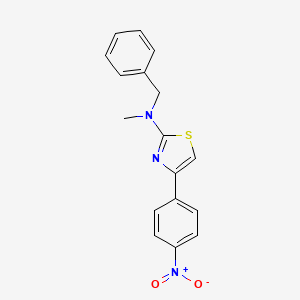

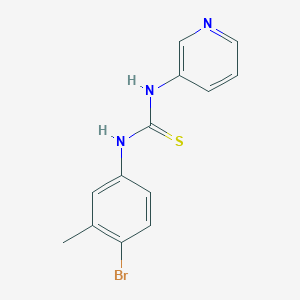

N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives, including N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine, often involves cyclization reactions under catalytic conditions. Techniques such as one-pot synthesis, condensation reactions, and the use of manganese(II) catalyzed reactions have been reported to yield various thiazol-2-amine derivatives effectively (Dani et al., 2013).

Molecular Structure Analysis

Thiazole derivatives like N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine are characterized by their distinct molecular frameworks, which are often confirmed via X-ray crystallography. Such analyses provide insights into the molecular geometry, electronic structure, and intramolecular interactions, which are crucial for understanding the compound's reactivity and stability (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactions of thiazole derivatives primarily involve nucleophilic substitutions and electrophilic additions due to the presence of the reactive thiazole ring. N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine and related compounds undergo transformations under various conditions, leading to a wide range of products used in further synthetic applications (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. X-ray crystallography and NMR studies provide detailed information about the physical characteristics of these compounds, which are essential for their application in various fields (Dani et al., 2013).

Chemical Properties Analysis

Thiazole derivatives exhibit a range of chemical properties due to the presence of the thiazole ring and substituents like nitrophenyl and benzyl groups. These properties include reactivity towards nucleophiles and electrophiles, acid and base stability, and the ability to undergo various organic transformations. These chemical properties are vital for the compound's use in synthetic organic chemistry and drug development (Androsov & Neckers, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Research on compounds with structural similarities to N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine often focuses on novel synthesis methods. For instance, Jadhav et al. (2018) developed a simple, efficient, and eco-friendly method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives, highlighting the use of catalytic amounts of p-toluenesulfonic acid in ethanol at 80°C conditions (Jadhav et al., 2018). This approach, emphasizing eco-friendly catalysts and high yields, could be relevant for synthesizing or modifying compounds like N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine.

Biological Activities

The biological activities of structurally related compounds provide insights into potential applications. For example, Tahghighi et al. (2012) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with significant in vitro anti-leishmanial activity, indicating the potential of nitrophenyl and thiadiazol amine derivatives in developing therapeutic agents (Tahghighi et al., 2012).

Materials Science Applications

Compounds featuring benzothiazole and nitrophenyl groups have been explored for materials science applications, such as the development of fluorescent probes or security inks. For instance, Lu and Xia (2016) prepared novel V-shaped molecules based on benzothiazole derivatives, demonstrating their potential as security inks due to their multi-stimuli responsive properties (Lu & Xia, 2016). This highlights the versatility of compounds with structural features similar to N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine in advanced materials applications.

Eigenschaften

IUPAC Name |

N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-19(11-13-5-3-2-4-6-13)17-18-16(12-23-17)14-7-9-15(10-8-14)20(21)22/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLXCLSMWNHOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)